Cas no 2549062-53-3 (4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one)

4-(Azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one is a versatile organic compound with significant applications in medicinal chemistry. This compound features a pyrrolidin-2-one ring, providing a platform for synthetic transformations, and an azido group, which is highly reactive in various chemical reactions. Its unique structure offers advantages such as ease of functionalization and compatibility with various synthetic methodologies, making it an attractive building block in the synthesis of bioactive molecules.
4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one structure
2549062-53-3 structure
Product Name:4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one
CAS No:2549062-53-3
MF:C14H18N4O
MW:258.318922519684
CID:5315747
PubChem ID:154883901
Update Time:2025-10-15

4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2549062-53-3
    • F6782-3830
    • AKOS040727551
    • 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one
    • 4-(Azidomethyl)-1-[(4-ethylphenyl)methyl]-2-pyrrolidinone
    • Inchi: 1S/C14H18N4O/c1-2-11-3-5-12(6-4-11)9-18-10-13(7-14(18)19)8-16-17-15/h3-6,13H,2,7-10H2,1H3
    • InChI Key: HLFIEWOCEZSNDD-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(CC)C=C2)CC(CN=[N+]=[N-])CC1=O

Computed Properties

  • Exact Mass: 258.14806121g/mol
  • Monoisotopic Mass: 258.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 34.7Ų

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Additional information on 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(4-Ethylphenyl)methyl]pyrrolidin-2-one: A Comprehensive Overview

4-(Azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one (CAS No. 2549062-53-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a detailed and comprehensive overview of 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

4-(Azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one is a complex organic molecule with a molecular formula of C15H20N4O. The compound features a pyrrolidinone core, which is a five-membered ring with a ketone group, and an azide functional group attached to a methyl group. The presence of the azide group imparts unique reactivity and functional versatility to the molecule. Additionally, the 4-ethylphenyl substituent adds aromatic character and influences the overall physicochemical properties of the compound.

The molecular weight of 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one is approximately 276.33 g/mol. It is typically synthesized through multi-step processes involving azide chemistry and coupling reactions. The compound is known for its stability under standard laboratory conditions, making it suitable for various experimental applications.

Synthesis Methods

The synthesis of 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one involves several key steps, each designed to introduce specific functional groups and ensure high yields and purity. One common approach begins with the preparation of the pyrrolidinone core through a Michael addition reaction followed by cyclization. The azide functionality is then introduced via an azide substitution reaction, typically using sodium azide or trimethylsilyl azide (TMSN3). Finally, the 4-ethylphenyl substituent is added through a coupling reaction, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

A recent study published in the Journal of Organic Chemistry (JOC) reported an optimized synthesis route that significantly improved the yield and purity of 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one. The researchers utilized palladium-catalyzed cross-coupling reactions to efficiently introduce the 4-ethylphenyl group, resulting in a more streamlined and cost-effective synthesis method.

Biological Activities and Applications

4-(Azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One notable application is its use as a building block in click chemistry reactions, where the azide group can be readily converted into various functional groups through copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This versatility makes it an attractive candidate for the synthesis of complex molecules with therapeutic potential.

In a study published in the Journal of Medicinal Chemistry (JMC), researchers explored the use of 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one as a scaffold for developing novel inhibitors of protein-protein interactions (PPIs). The compound was found to exhibit potent inhibitory activity against specific PPIs involved in cancer cell signaling pathways. These findings highlight the potential of 4-(azidomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one as a lead compound for further drug development.

Clinical Relevance and Future Directions

The clinical relevance of 4-(azidomethyl)-1-[(4-ethy lphenyl)meth yl]pyrro lidin -2 -one strong > lies in its potential to address unmet medical needs in various therapeutic areas. Ongoing research is focused on optimizing its pharmacological properties, such as bioavailability, metabolic stability, and target specificity. Preclinical studies have shown promising results in terms of efficacy and safety profiles, paving the way for further clinical evaluation.

In addition to its direct therapeutic applications, 4-(azidom eth yl ) - 1 - [ ( 4 - e th y l phe n y l ) m e th y l ] p y r r o l i d i n - 2 - o n e strong > has also been explored as a tool compound in chemical biology studies. Its ability to modulate specific biological processes makes it valuable for understanding disease mechanisms and identifying new therapeutic targets.

Conclusion

4-(Az id o m e t h y l ) - 1 - [ ( 4 - e t h y l p h e n y l ) m e t h y l ] p y r r o l i d i n - 2 - o n e strong > (CAS No. 2549062 -53 -3) represents an intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it a valuable tool for developing novel therapeutic agents and advancing our understanding of complex biological systems. As research continues to uncover new applications and optimize its properties, this compound is poised to play an important role in future drug discovery efforts.

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